De(2,3-dihydroxy) Nadolol Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

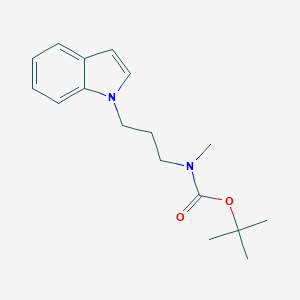

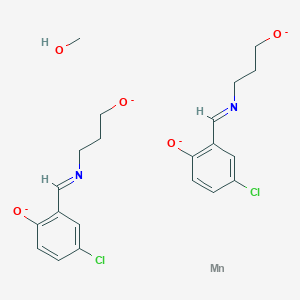

De(2,3-dihydroxy) Nadolol Hydrochloride is a research chemical . It is also known as Nadolol Impurity G-d9 Hydrochloride . The molecular formula is C17H18D9NO2.HCl . It is used in the research of various neurological conditions such as depression, Parkinson’s, schizophrenia, stress and anxiety, and pain and inflammation .

Applications De Recherche Scientifique

Neurology Research

De(2,3-dihydroxy) Nadolol Hydrochloride is used in neurology research. It’s particularly useful in the study of various neurological disorders such as depression, Parkinson’s disease, schizophrenia, stress and anxiety, and pain and inflammation .

Adrenergic Receptors

This compound plays a significant role in the study of adrenergic receptors. Adrenergic receptors are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine and epinephrine produced by the body, but also many medications .

Neurotransmission

De(2,3-dihydroxy) Nadolol Hydrochloride is used in the study of neurotransmission. Neurotransmission (synaptic transmission) is the process by which signaling molecules called neurotransmitters are released by the axon terminal of a neuron (the presynaptic neuron), and bind to and react with the receptors on the dendrites of another neuron (the postsynaptic neuron) a short distance away .

Pain and Inflammation

This compound is used in the study of pain and inflammation. It helps researchers understand the underlying mechanisms of these conditions and develop new treatments .

Chiral Separations

De(2,3-dihydroxy) Nadolol Hydrochloride can be used in chiral separations by 2D-HPLC. 2D-HPLC is an important development in chiral separations due to its excellent capability to resolve the enantiomers .

Stable Isotope Labeling

De(2,3-dihydroxy) Nadolol Hydrochloride is used in stable isotope labeling, a technique used in molecular biology to help understand chemical reactions and interactions .

Propriétés

IUPAC Name |

1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2.ClH/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16;/h6,8,10,14,18-19H,4-5,7,9,11-12H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWAFMBEJASHPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

De(2,3-dihydroxy) Nadolol Hydrochloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)

![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)

![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)

![[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B55079.png)